molecular formula C10H10F3NO B567166 (S)-8-(trifluoromethyl)chroman-4-amine CAS No. 1228569-07-0

(S)-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B567166
CAS No.: 1228569-07-0
M. Wt: 217.191
InChI Key: SZKIIVYBHMLAKJ-QMMMGPOBSA-N
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Description

The chroman-4-one framework, which is a significant structural entity in “(S)-8-(trifluoromethyl)chroman-4-amine”, belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds. This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Molecular Structure Analysis

The molecular formula of a similar compound, “(S)-7-(trifluoromethyl)chroman-4-amine”, is C10H10F3NO . The exact molecular structure of “this compound” could not be found.


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(S)-7-(trifluoromethyl)chroman-4-amine”, include a molecular weight of 217.19 g/mol . More specific properties such as boiling point, melting point, and density were not found.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthetic Methods and Reactions : Research has shown that polyhaloalkyl chroman-4-ones, which are structurally related to "(S)-8-(trifluoromethyl)chroman-4-amine", can undergo reactions to yield various derivatives. These reactions are crucial for creating compounds with potential pharmacological properties (Sosnovskikh et al., 2006).

Pharmaceutical Applications

  • Asymmetric Synthesis of Pharmaceuticals : The use of N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine and its analogs has been developed for the asymmetric synthesis of trifluoromethyl-containing amines and amino acids. These compounds are of significant interest due to their potential pharmaceutical applications, highlighting the importance of trifluoromethyl groups in medicinal chemistry (Mei et al., 2016).

Material Science

  • Polyimides with High Thermal Stability : Trifluoromethyl-substituted bis(ether amine) monomers have been used to synthesize fluorinated polyimides. These materials exhibit low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Chung & Hsiao, 2008).

Chemical Synthesis Techniques

  • Catalytic Enantioselective Synthesis : Catalytic enantioselective synthesis strategies for α-trifluoromethyl amines have been developed, highlighting the importance of such compounds in pharmaceuticals. These strategies include normal polarity approaches and imine umpolung transformations, essential for creating stereochemically complex molecules with potential therapeutic applications (Onyeagusi & Malcolmson, 2020).

Organic Synthesis and Catalysis

  • Efficient Synthesis Methods : The palladium-catalyzed trifluoromethylation of aryl chlorides has emerged as an efficient method for adding trifluoromethyl groups to a wide range of substrates. This technique is particularly useful for introducing such groups into intermediates used in pharmaceutical and agrochemical synthesis, underscoring the role of trifluoromethyl groups in modifying organic molecules' properties (Cho et al., 2010).

Future Directions

The future directions for research on “(S)-8-(trifluoromethyl)chroman-4-amine” and similar compounds could involve further development of synthetic methods for 4-chromanone-derived compounds .

Properties

IUPAC Name

(4S)-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3,8H,4-5,14H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKIIVYBHMLAKJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677285
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228569-07-0
Record name (4S)-8-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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